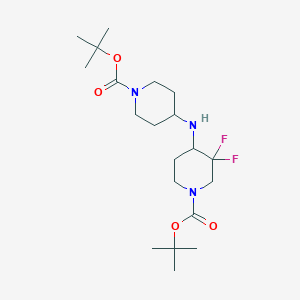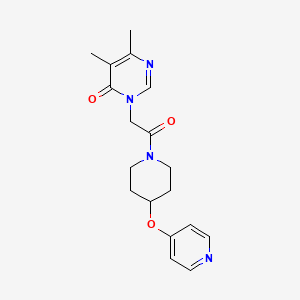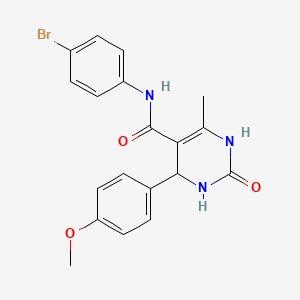
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H17NO3 and its molecular weight is 355.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Reduction in Liver Extracts
A study investigated the enzymatic reduction of aromatic nitro compounds, including 2-nitronaphthalene, by rat liver extracts. This reduction led to the formation of 2-naphthylamine, indicating potential applications in understanding liver enzyme activities and drug metabolism (Poirier & Weisburger, 1974).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives related to 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate were studied, revealing significant changes in properties depending on solvent polarity. These findings have implications for designing materials with specific optical properties (Pannipara et al., 2017).
Spectroscopic Properties of Styrylquinolinium Dyes
Research on styrylquinolinium dyes, which incorporate structural elements similar to the compound , provided insights into solvatochromism and charge transfer bands, relevant for developing new dyes and pigments (Bakalska et al., 2017).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, structurally related to this compound, showed significant inhibition of protein kinases, suggesting potential applications in cancer therapy or molecular biology research (Hidaka et al., 1984).
Fluorescent Chemosensors
A study on a naphthalene derivative for use as a fluorescent chemosensor for metal ions like Al3+ and Zn2+ in aqueous media demonstrates potential applications in environmental monitoring and analytical chemistry (Qin et al., 2015).
Antiherpes Activities
Research on naphthalene carboxamide derivatives, including those similar to this compound, showed potent inhibition of herpesvirus polymerases, indicating potential applications in antiviral drug development (Oien et al., 2002).
Anticancer Evaluation
Compounds structurally related to the compound were evaluated for their antibacterial and anticancer activities, highlighting its potential utility in developing novel therapeutics (Salahuddin et al., 2014).
Novel Anticancer Agents
Thioaryl naphthylmethanone oxime ether analogs were identified as potent cytotoxic agents against various cancer cells, suggesting the potential of similar compounds in cancer research (Chakravarti et al., 2014).
Properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-13-20(18-10-4-5-12-21(18)24-15)23(26)27-14-22(25)19-11-6-8-16-7-2-3-9-17(16)19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNGJPIAPYECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)



![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)


![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)


![2-(4-chlorophenoxy)-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)
